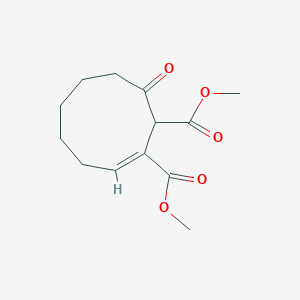
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate is an organic compound with the molecular formula C13H18O5. It is a unique chemical entity known for its distinctive structure, which includes a cyclononene ring with two ester groups and a ketone group. This compound is often used in research and industrial applications due to its interesting chemical properties and potential for various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate typically involves the esterification of 9-oxo-2-cyclononene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 9-oxo-2-cyclononene-1,2-dicarboxylic acid.
Reduction: Dimethyl 9-hydroxy-2-cyclononene-1,2-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester groups and the ketone group play crucial roles in its reactivity and interactions with enzymes and other proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: Another ester with a similar structure but with a furan ring instead of a cyclononene ring.
Dimethyl 4,4’-biphenyldicarboxylate: Contains biphenyl rings and is used in similar applications.
Uniqueness
Dimethyl 9-oxo-2-cyclononene-1,2-dicarboxylate is unique due to its cyclononene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications where its particular reactivity is advantageous.
Properties
CAS No. |
68151-63-3 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
dimethyl (2E)-9-oxocyclonon-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C13H18O5/c1-17-12(15)9-7-5-3-4-6-8-10(14)11(9)13(16)18-2/h7,11H,3-6,8H2,1-2H3/b9-7+ |
InChI Key |
RVUTWNXVYDDMRP-VQHVLOKHSA-N |
Isomeric SMILES |
COC(=O)C/1C(=O)CCCCC/C=C1/C(=O)OC |
Canonical SMILES |
COC(=O)C1C(=O)CCCCCC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















